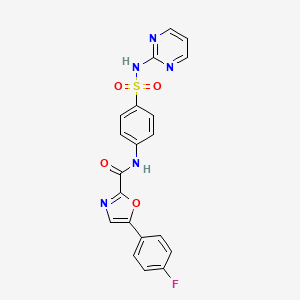
5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide is a complex organic compound that features a fluorophenyl group, a pyrimidinylsulfamoyl group, and an oxazole carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrimidinylsulfamoyl Group: This step involves the formation of a sulfonamide bond between a pyrimidinylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the phenyl groups.
Reduction: Reduction reactions may target the nitro groups if present or the sulfonamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may interact with specific proteins or enzymes, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and participate in π-π interactions is particularly valuable.
Medicine
In medicine, 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its structural features suggest it could inhibit specific biological pathways.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might inhibit enzymes or receptors by binding to their active sites. The fluorophenyl and pyrimidinylsulfamoyl groups could interact with amino acid residues, disrupting normal biological functions.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
- 5-(4-bromophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
- 5-(4-methylphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, compared to its analogs with different substituents. This can lead to differences in biological activity and pharmacokinetics, making it a unique candidate for specific applications.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O4S/c21-14-4-2-13(3-5-14)17-12-24-19(30-17)18(27)25-15-6-8-16(9-7-15)31(28,29)26-20-22-10-1-11-23-20/h1-12H,(H,25,27)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHJWQQTWVFIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2678584.png)
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)
![5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2678589.png)
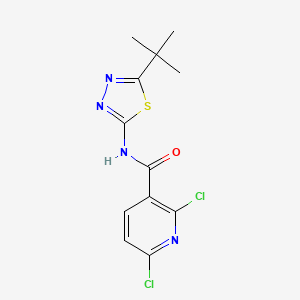
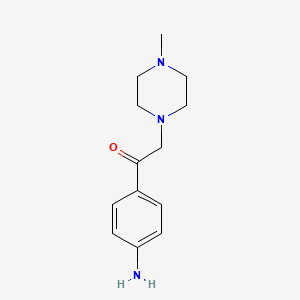
![N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide](/img/structure/B2678599.png)
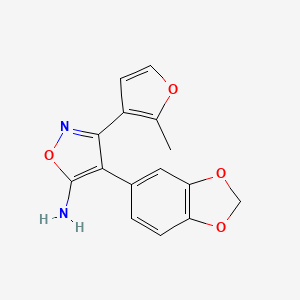
![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)
![2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide](/img/structure/B2678602.png)
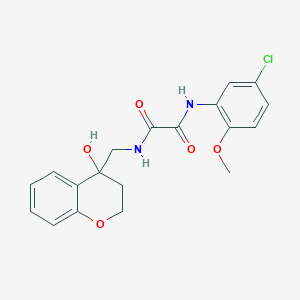
![6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one](/img/structure/B2678604.png)
